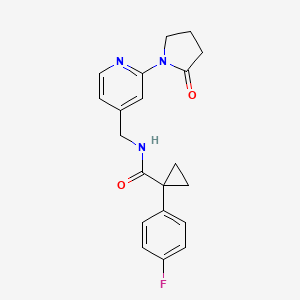

1-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide

描述

属性

IUPAC Name |

1-(4-fluorophenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c21-16-5-3-15(4-6-16)20(8-9-20)19(26)23-13-14-7-10-22-17(12-14)24-11-1-2-18(24)25/h3-7,10,12H,1-2,8-9,11,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPJWAYRWPRFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features several notable structural elements:

- Fluorophenyl group : Enhances lipophilicity and may influence binding affinity.

- Pyrrolidinone moiety : Associated with various biological activities, including neuroprotective effects.

- Cyclopropanecarboxamide : A structural feature that can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the fluorophenyl group is thought to enhance binding to receptors or enzymes, potentially modulating their activity. For instance, compounds with similar structures have shown inhibition of various kinases and other signaling pathways involved in cancer progression and neurodegenerative diseases.

Biological Activity Overview

This compound has been studied for various biological activities:

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives containing the pyrrolidinone moiety have been reported to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that such compounds can induce apoptosis and inhibit cell cycle progression in cancer cells.

Neuroprotective Effects

The pyrrolidinone structure is often linked to neuroprotective effects. Compounds featuring this moiety have been evaluated for their ability to prevent neuronal damage in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

Research Findings and Case Studies

科学研究应用

The compound has shown promising results in several areas of biological activity:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Case Study:

A study conducted on A431 vulvar epidermal carcinoma cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at low concentrations.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it possesses notable antibacterial properties, making it a candidate for developing new antibiotics.

Case Study:

In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating strong antibacterial potential.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress could make it a candidate for treating conditions like Alzheimer's disease.

Case Study:

In a model of neurotoxicity induced by amyloid-beta peptides, treatment with the compound resulted in reduced neuronal cell death and improved cognitive function in animal studies.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 1-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide indicates favorable absorption characteristics with a reasonable half-life, which supports its potential for therapeutic use. However, comprehensive toxicological studies are required to assess its safety profile fully. Initial findings suggest minimal toxicity at therapeutic doses.

常见问题

What are the recommended synthetic routes for 1-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide, and how can reaction yields be optimized?

Level: Basic (Synthesis)

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including:

- Step 1: Formation of the cyclopropane ring via [2+1] cycloaddition using a fluorophenyl-substituted alkene and a carbene precursor.

- Step 2: Coupling the cyclopropane-carboxylic acid derivative with the pyridine-pyrrolidinone moiety using peptide coupling agents (e.g., EDC/HOBt or HATU) .

- Yield Optimization:

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic (Characterization)

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₀H₂₀FN₃O₂ requires exact mass 377.1544) .

- X-ray Crystallography: Resolve ambiguous stereochemistry; monoclinic systems (e.g., space group P2₁/c) are common for similar fluorophenyl-pyrrolidinone derivatives .

How can researchers address discrepancies in reported biological activity data for this compound across different studies?

Level: Advanced (Data Contradiction Analysis)

Methodological Answer:

Conflicting bioactivity data may arise from:

- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) using pharmacopeial guidelines for enzyme inhibition assays .

- Orthogonal Validation:

- Solubility Artifacts: Pre-treat compound with DMSO ≤0.1% and use dynamic light scattering (DLS) to rule out aggregation .

What strategies are employed to identify and quantify process-related impurities in this compound?

Level: Advanced (Impurity Profiling)

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions to simulate stability challenges .

- HPLC-MS/MS: Use a C18 column (e.g., Chromolith®) with gradient elution (ACN/0.1% formic acid) to separate impurities. Key impurities include:

- Des-fluoro analog: m/z 359.1 (Δ = -18 Da vs. parent).

- Pyridine hydrolysis product: Detectable via UV at 254 nm .

- Quantification: Apply relative response factors (RRFs) calibrated against USP reference standards .

What in silico modeling approaches are suitable for predicting the compound's pharmacokinetic properties?

Level: Advanced (Computational Methods)

Methodological Answer:

- Absorption/Distribution:

- Metabolism:

How can crystallographic data resolve stereochemical uncertainties in the cyclopropane moiety?

Level: Advanced (Structural Analysis)

Methodological Answer:

- Single-Crystal X-ray Diffraction:

- Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane).

- Refine structures using SHELXL; monitor Flack parameter (|x| < 0.1) to confirm absolute configuration .

- Torsion Angle Analysis: Compare experimental values (e.g., C1-C2-C3-F = 120°) to DFT-optimized geometries (B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。